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Compound of Interest

Compound Name: Ethyl 3-chloropropionate

Cat. No.: B146911 Get Quote

A detailed look at the transformation of salicylic acid and acetic anhydride into the well-known

analgesic, acetylsalicylic acid (aspirin), this guide provides a spectroscopic comparison of the

starting materials and the final product. Intended for researchers, scientists, and drug

development professionals, this document offers a clear, data-driven overview of the chemical

changes occurring during this classic esterification reaction.

The synthesis of aspirin is a cornerstone of introductory organic chemistry, illustrating the

conversion of a phenol to an ester. By analyzing the infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) data of the reactants and the product, we can observe the

distinct changes in functional groups and molecular structure, confirming the successful

synthesis of acetylsalicylic acid.

At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic features of the starting materials and the

final product, providing a quantitative basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data
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Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

Salicylic Acid
3300-2500 (very

broad)
~1652-1680 1300-1200

Acetic Anhydride -
~1822 and ~1751 (two

bands)
1180-1050

Acetylsalicylic Acid
3000-2500 (broad,

carboxylic acid)

~1750 (ester), ~1684

(acid)

1300-1200, 1190-

1150 (ester)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound
-OH
(Phenolic/Carboxyli
c)

Aromatic Protons -CH₃

Salicylic Acid
~11.0 (s, phenolic),

~13.0 (s, carboxylic)
6.9-8.0 (m) -

Acetic Anhydride - - ~2.2 (s)

Acetylsalicylic Acid ~11.44 (s, carboxylic) 7.07-8.05 (m) ~2.30 (s)

Table 3: Mass Spectrometry Data (Molecular Ion Peak, m/z)

Compound Molecular Formula
Molecular Weight (
g/mol )

Molecular Ion [M]⁺
(m/z)

Salicylic Acid C₇H₆O₃ 138.12 138

Acetic Anhydride C₄H₆O₃ 102.09 102

Acetylsalicylic Acid C₉H₈O₄ 180.16 180

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques and a

common procedure for the synthesis of aspirin.[1][2][3][4][5]
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Synthesis of Acetylsalicylic Acid
Reactant Preparation: 2.0 grams of salicylic acid are placed in a 125-mL Erlenmeyer flask.[4]

Reagent Addition: In a fume hood, 5 mL of acetic anhydride are added to the flask, followed

by 5-8 drops of a catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.[2][3]

[4] The flask is gently swirled to mix the reactants.

Heating: The reaction mixture is heated in a water bath at approximately 70-80°C for about

10-15 minutes.[1][6]

Hydrolysis of Excess Acetic Anhydride: The flask is cooled, and 1 mL of cold water is

cautiously added dropwise to the mixture to hydrolyze any unreacted acetic anhydride.[1]

Crystallization: 20 mL of cold water is added to the flask, and the mixture is cooled in an ice

bath to facilitate the crystallization of aspirin.[3]

Isolation of Product: The solid product is collected by vacuum filtration using a Büchner

funnel and washed with a small amount of ice-cold water.[4]

Drying: The collected crystals are allowed to air dry or are placed in a drying oven to remove

residual solvent.

Spectroscopic Analysis
Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium

bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an

FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is

dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[7] The ¹H

NMR spectrum is acquired using a high-field NMR spectrometer.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass

spectrometer to determine the mass-to-charge ratio of the molecular ion.

Visualizing the Workflow
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The following diagram illustrates the experimental workflow from the starting materials to the

final spectroscopic analysis.

Starting Materials

Synthesis & Purification Final Product

Spectroscopic Analysis

Salicylic Acid

Esterification Reaction
(Acid Catalyst, Heat)

Acetic Anhydride

Crystallization & Filtration Acetylsalicylic Acid

IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Experimental workflow for aspirin synthesis and analysis.

Discussion of Spectroscopic Transformations
The spectroscopic data clearly illustrates the chemical transformation that occurs during the

synthesis of aspirin.

IR Spectroscopy: The most significant change observed in the IR spectrum is the

disappearance of the broad phenolic O-H stretch from salicylic acid and the appearance of a

new C=O stretching band around 1750 cm⁻¹ corresponding to the newly formed ester group

in acetylsalicylic acid.[6] The characteristic two-band pattern of the anhydride C=O stretch in

acetic anhydride is also absent in the final product spectrum.[8] The broad O-H stretch of the

carboxylic acid remains, albeit slightly shifted.[6]

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the phenolic -OH

proton signal of salicylic acid is a key indicator of the reaction's success.[8] Concurrently, a

new singlet appears around 2.30 ppm, which is characteristic of the methyl protons of the
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acetyl group.[9] The aromatic protons and the carboxylic acid proton signals are still present

in the product spectrum, though their chemical environments are slightly altered.

Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak at m/z

180, which corresponds to the molecular weight of acetylsalicylic acid.[10] This is a

significant increase from the molecular weights of the starting materials, salicylic acid (m/z

138) and acetic anhydride (m/z 102), providing strong evidence for the formation of the

desired product.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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